Welcome to the BenchChem Online Store!
molecular formula C12H22O4 B033870 Diisopropyl adipate CAS No. 6938-94-9

Diisopropyl adipate

Cat. No. B033870
M. Wt: 230.30 g/mol
InChI Key: ZDQWESQEGGJUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05091182

Procedure details

The above 1.0% ketorolac topical gel formulation was prepared by dissolving the ketorolac tromethamine, EDTA disodium salt and tromethamine in purified water to form an aqueous solution. (Tromethamine was added to maintain the pH of the formulation at pH 4.2±0.2.) The diisopropyl adipate and butylated hydroxytoluene were then dissolved in the isopropyl alcohol to form an alcoholic solution. Carbomer 940 was then slowly dispersed in this alcoholic solution so as to avoid gelling. After the carbomer 940 was completely dispersed, the aqueous solution containing ketorolac tromethamine was then added to the alcoholic solution. The resulting mixture was then brought up to weight with purified water and, if needed, the pH was adjusted with either tromethamine or hydrochloric acid to maintain the pH of the formulation at 4.2±0.2. The resulting formulation was then slowly stirred at temperatures below 20° C. until gelling of the formulation was complete.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
EDTA disodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
butylated hydroxytoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
Carbomer 940
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
carbomer 940
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
1%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]([C:9]2[N:13]3[CH2:14][CH2:15][CH:16]([C:17]([OH:19])=[O:18])[C:12]3=[CH:11][CH:10]=2)=[O:8])=[CH:5][CH:6]=1.C(O)C(N)(CO)CO.C(N(CC([O-])=O)CC(O)=O)CN(CC([O-])=O)CC(O)=O.[Na+].[Na+].NC(CO)(CO)CO.C(OC(C)C)(=O)CCCCC(OC(C)C)=O.Cl>O.C(O)(C)C>[CH:1]1[CH:6]=[CH:5][C:4]([C:7]([C:9]2[N:13]3[CH2:14][CH2:15][CH:16]([C:17]([OH:19])=[O:18])[C:12]3=[CH:11][CH:10]=2)=[O:8])=[CH:3][CH:2]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C(=O)C2=CC=C3N2CCC3C(=O)O.C(C(CO)(CO)N)O
Name
EDTA disodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(CO)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(CO)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)OC(C)C)(=O)OC(C)C
Name
butylated hydroxytoluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Seven
Name
Carbomer 940
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
carbomer 940
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C(=O)C2=CC=C3N2CCC3C(=O)O.C(C(CO)(CO)N)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting formulation was then slowly stirred at temperatures below 20° C. until gelling of the formulation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form an aqueous solution
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH of the formulation at pH 4.2±0.2
CUSTOM
Type
CUSTOM
Details
to form an alcoholic solution
ADDITION
Type
ADDITION
Details
was then added to the alcoholic solution
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH of the formulation at 4.2±0.2

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)C(=O)C2=CC=C3N2CCC3C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05091182

Procedure details

The above 1.0% ketorolac topical gel formulation was prepared by dissolving the ketorolac tromethamine, EDTA disodium salt and tromethamine in purified water to form an aqueous solution. (Tromethamine was added to maintain the pH of the formulation at pH 4.2±0.2.) The diisopropyl adipate and butylated hydroxytoluene were then dissolved in the isopropyl alcohol to form an alcoholic solution. Carbomer 940 was then slowly dispersed in this alcoholic solution so as to avoid gelling. After the carbomer 940 was completely dispersed, the aqueous solution containing ketorolac tromethamine was then added to the alcoholic solution. The resulting mixture was then brought up to weight with purified water and, if needed, the pH was adjusted with either tromethamine or hydrochloric acid to maintain the pH of the formulation at 4.2±0.2. The resulting formulation was then slowly stirred at temperatures below 20° C. until gelling of the formulation was complete.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
EDTA disodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
butylated hydroxytoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
Carbomer 940
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
carbomer 940
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
1%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]([C:9]2[N:13]3[CH2:14][CH2:15][CH:16]([C:17]([OH:19])=[O:18])[C:12]3=[CH:11][CH:10]=2)=[O:8])=[CH:5][CH:6]=1.C(O)C(N)(CO)CO.C(N(CC([O-])=O)CC(O)=O)CN(CC([O-])=O)CC(O)=O.[Na+].[Na+].NC(CO)(CO)CO.C(OC(C)C)(=O)CCCCC(OC(C)C)=O.Cl>O.C(O)(C)C>[CH:1]1[CH:6]=[CH:5][C:4]([C:7]([C:9]2[N:13]3[CH2:14][CH2:15][CH:16]([C:17]([OH:19])=[O:18])[C:12]3=[CH:11][CH:10]=2)=[O:8])=[CH:3][CH:2]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C(=O)C2=CC=C3N2CCC3C(=O)O.C(C(CO)(CO)N)O
Name
EDTA disodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(CO)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(CO)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)OC(C)C)(=O)OC(C)C
Name
butylated hydroxytoluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Seven
Name
Carbomer 940
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
carbomer 940
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C(=O)C2=CC=C3N2CCC3C(=O)O.C(C(CO)(CO)N)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting formulation was then slowly stirred at temperatures below 20° C. until gelling of the formulation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form an aqueous solution
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH of the formulation at pH 4.2±0.2
CUSTOM
Type
CUSTOM
Details
to form an alcoholic solution
ADDITION
Type
ADDITION
Details
was then added to the alcoholic solution
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH of the formulation at 4.2±0.2

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)C(=O)C2=CC=C3N2CCC3C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.